2-(Bromomethyl)-1-methoxy-3-nitrobenzene

概述

描述

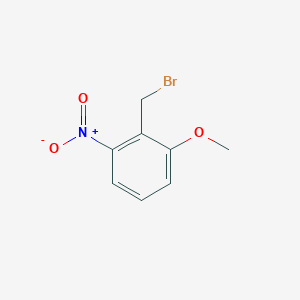

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromomethyl group, a methoxy group, and a nitro group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene typically involves the bromination of 1-methoxy-3-nitrobenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is conducted under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反应分析

Types of Reactions

2-(Bromomethyl)-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2-(Aminomethyl)-1-methoxy-3-nitrobenzene.

Oxidation: Formation of 2-(Bromomethyl)-1-carboxy-3-nitrobenzene

科学研究应用

Organic Synthesis

Reactivity and Functionalization

2-(Bromomethyl)-1-methoxy-3-nitrobenzene serves as a versatile intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various derivatives.

Table 1: Reactions Involving this compound

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Amine or ether derivatives |

| Grignard Reaction | Reaction with Grignard reagents | Alkylated products |

| Halogenation | Substitution with other halogens | Halogenated derivatives |

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that nitro-substituted aromatic compounds, including this compound, exhibit antimicrobial properties. The nitro group is known to enhance the biological activity of compounds against various pathogens.

Case Study: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of nitrobenzene compounds were screened for their antimicrobial activity. The results demonstrated that compounds with bromomethyl and methoxy groups showed enhanced efficacy against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Material Science

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for synthesizing functional polymers. Its reactive groups allow for incorporation into polymer matrices, potentially leading to materials with tailored properties.

Table 2: Potential Applications in Polymer Chemistry

| Application | Description |

|---|---|

| Coatings | Development of protective coatings with enhanced durability |

| Adhesives | Formulation of adhesives with improved bonding strength |

| Composites | Creation of composite materials with specific mechanical properties |

Environmental Chemistry

Degradation Studies

The environmental impact of brominated compounds is significant due to their persistence and potential toxicity. Research into the degradation pathways of this compound can provide insights into its environmental fate and help develop strategies for remediation.

Case Study: Degradation Pathways

A study focused on the photodegradation of brominated aromatic compounds found that under UV irradiation, this compound undergoes significant transformation, leading to less harmful byproducts. This research highlights the importance of understanding the environmental behavior of such compounds .

作用机制

The mechanism of action of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more reactive towards nucleophiles .

相似化合物的比较

Similar Compounds

- 2-(Bromomethyl)-1-methoxybenzene

- 2-(Bromomethyl)-1-nitrobenzene

- 2-(Chloromethyl)-1-methoxy-3-nitrobenzene

Uniqueness

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

生物活性

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H10BrNO3

- CAS Number : 3913-23-3

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory processes, similar to other compounds that modulate leukotriene production. This compound's structure allows it to participate in electrophilic reactions, which can lead to the formation of reactive intermediates that interact with cellular macromolecules.

Biological Activities

1. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further development as an antibacterial agent.

2. Anticancer Properties

Studies have indicated potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The compound's ability to disrupt cellular signaling pathways associated with cancer progression suggests its utility in cancer therapeutics .

3. Anti-inflammatory Effects

As an inhibitor of inflammatory mediators, this compound may contribute to the reduction of inflammation in various models of disease, including asthma and atherosclerosis. Its dual action as both a lipoxygenase inhibitor and histamine antagonist positions it as a promising candidate for treating inflammatory conditions .

Case Studies and Research Findings

Several key studies have highlighted the biological activities and therapeutic potential of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions followed by nucleophilic substitution processes. This compound can serve as a precursor for various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .

属性

IUPAC Name |

2-(bromomethyl)-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZQICKUZAGVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173354 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-86-2 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。